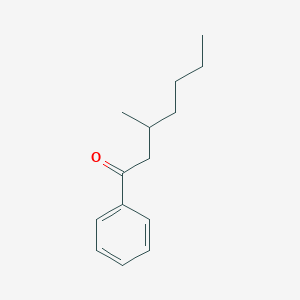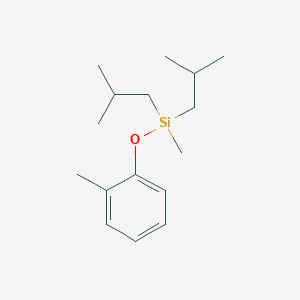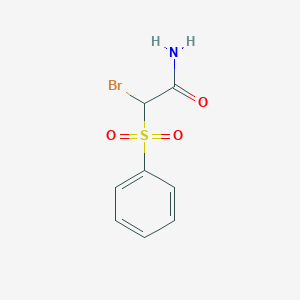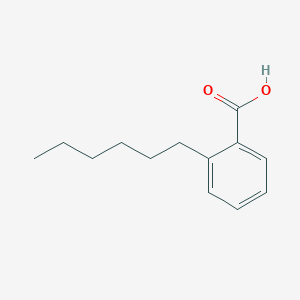
Carbamic chloride, ethyl(2-propoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic chloride, ethyl(2-propoxyphenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate functional group, which is derived from carbamic acid
准备方法
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(2-propoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of an appropriate amine with phosgene or a phosgene equivalent, such as triphosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-COCl} + \text{HCl} ]
In this case, the amine used would be ethyl(2-propoxyphenyl)amine, leading to the formation of carbamic chloride, ethyl(2-propoxyphenyl)-.
Industrial Production Methods
Industrial production of carbamic chloride, ethyl(2-propoxyphenyl)- often involves large-scale synthesis using automated systems to handle the toxic reagents safely. The process may include steps such as purification and distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbamic chloride, ethyl(2-propoxyphenyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carbamic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Aminolysis: Requires the presence of an amine, often conducted at room temperature or slightly elevated temperatures.
Alcoholysis: Involves the use of alcohols, sometimes in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces carbamic acid and hydrochloric acid.
Aminolysis: Produces ureas.
Alcoholysis: Produces carbamates.
科学研究应用
Carbamic chloride, ethyl(2-propoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of carbamic chloride, ethyl(2-propoxyphenyl)- involves its reactivity with nucleophiles, such as amines and alcohols. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic species. This reactivity is central to its use in the synthesis of ureas and carbamates.
相似化合物的比较
Similar Compounds
- Carbamic chloride, methyl(2-propoxyphenyl)-
- Carbamic chloride, ethyl(2-methoxyphenyl)-
- Carbamic chloride, ethyl(2-chlorophenyl)-
Uniqueness
Carbamic chloride, ethyl(2-propoxyphenyl)- is unique due to the presence of the 2-propoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other carbamic chlorides and influences its applications in various fields.
属性
CAS 编号 |
59732-08-0 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC 名称 |
N-ethyl-N-(2-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9-16-11-8-6-5-7-10(11)14(4-2)12(13)15/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
DQTVHELSOVTKDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC=C1N(CC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)

![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)

silane](/img/structure/B14614565.png)
